molecular formula C17H15N5O3 B12200958 ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate

ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12200958
M. Wt: 337.33 g/mol
InChI Key: RLNLDRYNFJSPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Coupling with Phenyl Group: The tetrazole is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

    4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoic acid: Lacks the ethyl ester group, which may affect its solubility and bioavailability.

    4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzamide: Contains an amide group instead of an ester, which can influence its reactivity and biological activity.

    4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzyl alcohol:

These comparisons highlight the unique structural features and potential advantages of this compound in various research and industrial contexts.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

ethyl 4-[[2-(tetrazol-1-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C17H15N5O3/c1-2-25-17(24)12-7-9-13(10-8-12)19-16(23)14-5-3-4-6-15(14)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23)

InChI Key

RLNLDRYNFJSPQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.